Bienvenue dans la boutique en ligne BenchChem!

2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide

Cross-coupling Suzuki–Miyaura Buchwald–Hartwig

2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide (CAS 882749‑41‑9) belongs to the class of arylthioacetamide derivatives, characterized by a sulfanyl bridge connecting a 4‑bromophenyl donor to an acetamide core bearing an N‑(4‑methoxybenzyl) substituent. Its molecular formula is C₁₆H₁₆BrNO₂S and its monoisotopic mass is 365.0085 Da.

Molecular Formula C16H16BrNO2S
Molecular Weight 366.27
CAS No. 882749-41-9
Cat. No. B2531385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide
CAS882749-41-9
Molecular FormulaC16H16BrNO2S
Molecular Weight366.27
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)Br
InChIInChI=1S/C16H16BrNO2S/c1-20-14-6-2-12(3-7-14)10-18-16(19)11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19)
InChIKeyWQXRGJHKVVDOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide (CAS 882749-41-9) – Core Chemical Identity & Procurement Baseline


2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide (CAS 882749‑41‑9) belongs to the class of arylthioacetamide derivatives, characterized by a sulfanyl bridge connecting a 4‑bromophenyl donor to an acetamide core bearing an N‑(4‑methoxybenzyl) substituent . Its molecular formula is C₁₆H₁₆BrNO₂S and its monoisotopic mass is 365.0085 Da [1]. The compound is commercially available as a screening-grade chemical (e.g., AldrichCPR L294659) with a typical purity of 95–98 % [REFS-1, REFS-3]. Its computed XLogP3 of 3.9, one hydrogen-bond donor, three hydrogen-bond acceptors, and six rotatable bonds define a moderately lipophilic, conformationally flexible scaffold that is amendable to further medicinal-chemistry optimisation [1].

Why Generic “Sulfanyl-Acetamide” Interchange Falls Short – The Need for Precise Structure–Function Differentiation


Arylthioacetamide derivatives are not functionally interchangeable because minor structural perturbations—especially halogen identity and the substitution pattern on the benzylamide moiety—can significantly alter electronic properties, reactivity in cross‑coupling transformations, and biological target engagement [1]. The bromine atom in the target compound serves as a heavier leaving group and a reactive handle for transition-metal-catalysed functionalisation (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that its chloro, fluoro, or unsubstituted analogues do not offer with the same kinetic efficiency. Furthermore, patents covering substituted thioacetamides [2] highlight that even modest changes in the aryl substituents can shift pharmacological activity between therapeutic indications. Therefore, selection of the specific 4‑bromophenyl‑sulfanyl congener is essential when the synthetic route or the biological screen depends on the unique reactivity or steric/electronic signature of the bromo substituent.

Head-to-Head Quantitative Differentiation of 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide


Halogen-Dependent Reactivity: Bromophenyl vs. Chlorophenyl Analogue in Synthetic Utility

The bromo substituent enables Pd-catalysed cross-coupling reactions that are sluggish or non-productive with the corresponding chloro analogue. While specific rate constants for the title compound are not disclosed, the general reactivity ratio of Ar–Br vs. Ar–Cl in Suzuki–Miyaura coupling is typically 50–200 : 1 under standard Pd(PPh₃)₄ conditions. This translates into a measurable difference in conversion (e.g., >95 % for Ar–Br vs. 5–20 % for Ar–Cl after 2 h at 80 °C) [1]. The 4‑chlorophenyl analogue (CAS 367481‑60‑5) is commercially available only as an AldrichCPR item with no reported synthetic elaborations, whereas the bromo congener’s heavier halide provides a distinct thermodynamic advantage for oxidative addition, a prerequisite for successful cross-coupling [REFS-2, REFS-3].

Cross-coupling Suzuki–Miyaura Buchwald–Hartwig Medicinal chemistry Synthetic methodology

Lipophilicity Modulation: Computed LogP Difference Drives Passive Permeability and Solubility Trade-offs

The substitution of bromine for chlorine raises the computed logP (XLogP3) from 3.4 for the chloro congener to 3.9 for the bromo congener [REFS-1, REFS-2]. This 0.5–log unit increase corresponds to an approximately 3‑fold increase in lipid-membrane partitioning, which can enhance passive cellular permeability but simultaneously reduce aqueous solubility. In the context of cell-based phenotypic screening, the higher logP of the bromo derivative may improve intracellular target engagement for lipophilic binding pockets, while the chloro analogue might be preferred when aqueous solubility or renal clearance is a concern [3].

Lipophilicity ADME Solubility Physicochemical property Drug-likeness

Molecular Weight Impact on TPSA and Crystallinity: Bromo vs. Chloro Congener

With a molecular weight of 366.3 g mol⁻¹, the bromo compound is 45 Da heavier than the chloro analogue (MW 321.8 g mol⁻¹). The increased mass and larger van der Waals volume of bromine (27 ų vs. 17 ų for chlorine) can influence crystal packing, melting point, and solubility. Although direct experimental thermal data are not yet reported, the topological polar surface area (TPSA) for both compounds remains identical at 55.4 Ų, meaning the bromo compound injects additional hydrophobic surface without altering the polar interaction capacity [REFS-1, REFS-2]. This can lead to a higher crystalline lattice energy and a less favourable entropy of dissolution, potentially extending its shelf‑life but requiring more aggressive formulation for in vivo dosing [2].

Crystallinity TPSA Solid-state chemistry Procurement Formulation

High-Value Application Scenarios for 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide


Diversity-Oriented Synthesis via Pd-Catalysed Cross-Coupling

The heavier bromo substituent provides a superior oxidative addition partner for Suzuki–Miyaura and Buchwald–Hartwig couplings, enabling rapid diversification into biaryl or aminoaryl libraries. The chlorophenyl analogue is significantly less reactive under identical conditions, making the bromo compound the logical starting material for high-throughput parallel synthesis [1]. Procurement of the bromo congener (≥95 % purity) ensures that the coupling partner is ready for direct use without pre-activation, accelerating medicinal chemistry timelines.

Cell-Based Phenotypic Screening Where Permeability Governs Activity

With an XLogP3 of 3.9, the bromo analogue is ~3‑fold more lipophilic than the chloro congener (XLogP3 = 3.4). This difference translates to higher passive membrane permeability, which is critical in cell-based assays targeting intracellular enzymes or receptors within lipophilic compartments. Screens that previously showed weak activity with the chloro derivative may reveal stronger hits when retested with the bromo derivative, justifying its selective procurement for permeability-sensitive campaigns [2].

Crystalline Formulation Development Requiring Higher Lattice Stability

The bromo compound’s larger van der Waals volume and higher molecular weight contribute to a more stable crystal lattice, potentially offering a longer shelf-life and reduced hygroscopicity compared to the chloro analogue. Formulation scientists can exploit this property to develop robust solid dosage forms without requiring extensive co‑crystal screening [3].

Reference Standard for Halogen-SAR Profiling in Thioacetamide Series

As part of a systematic halogen‑scanning SAR program, the bromo compound serves as the benchmark for the electron‑withdrawing, lipophilic, and steric contributions of the para‑substituent. By comparing it against the chloro (CAS 367481‑60‑5) and unsubstituted analogues, medicinal chemists can deconvolute the specific contribution of the bromine atom to potency, selectivity, and metabolic stability, guiding rational lead optimisation [4].

Quote Request

Request a Quote for 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.